molecular formula C15H18N2O3S B3014716 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 1903052-69-6

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B3014716
CAS No.: 1903052-69-6
M. Wt: 306.38
InChI Key: KOXLPGSPZDUDCG-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 2-pyridone moiety, a versatile scaffold recognized for its synthetic utility and broad biological importance . The 2-pyridone core is a privileged structure in pharmaceuticals, known to exhibit a range of biological activities, making it a valuable template for the development of novel therapeutic agents . The molecular architecture of this compound, which links the 2-pyridone ring to a thiophene-3-yl acetamide group via an ethyl spacer, suggests potential for interaction with various enzymatic targets. Researchers may find this compound particularly useful as a building block in synthetic chemistry or as a lead compound in biological screening studies. Its well-defined structure provides a starting point for structure-activity relationship (SAR) investigations aimed at optimizing potency and selectivity for specific targets. This product is intended for research purposes only by trained professionals in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-7-13(20-2)9-15(19)17(11)5-4-16-14(18)8-12-3-6-21-10-12/h3,6-7,9-10H,4-5,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXLPGSPZDUDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)CC2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Linker attachment: The ethyl linker can be introduced through alkylation reactions.

    Thiophene ring attachment: The thiophene ring can be attached via a coupling reaction, such as Suzuki or Stille coupling.

    Acetamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Target/Activity Reference
Target Compound C₁₅H₁₈N₂O₃S 306.38 Pyridinone core, thiophen-3-yl acetamide Hypothesized FPRs modulation
AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) C₂₂H₁₉BrN₄O₂ 467.32 Bromophenyl, cyano group, pyridinone core FPRs agonist
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide C₂₃H₂₁N₃O₂S 403.50 Thienopyrimidinone core, ethyl-methylphenyl substituent Not reported
N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide C₁₅H₁₇N₃O₃ 287.31 Pyridinone core, picolinamide substituent Not reported
Benzooxazepinone-Thiophene Analog C₁₉H₁₈FN₃O₃S 395.43 Benzooxazepinone core, thiophen-3-yl acetamide Not reported
Key Observations:
  • Core Heterocycle: The pyridinone core in the target compound and AMC3 contrasts with thienopyrimidinone () and benzooxazepinone () cores in other analogs. Pyridinones are associated with FPRs modulation, while thienopyrimidinones may target kinases or proteases .
Comparison with Analogues:
  • AMC3 () uses a bromophenyl acetamide group, synthesized via nucleophilic substitution with 4-bromoaniline.
  • The thienopyrimidinone analog () involves thiouracil alkylation, highlighting divergent core synthesis strategies.

Physicochemical and Pharmacokinetic Profiles

Property Target Compound AMC3 () Thienopyrimidinone ()
Molecular Weight 306.38 467.32 403.50
H-Bond Donors 1 1 1
H-Bond Acceptors 5 6 4
Calculated clogP ~2.5 ~3.8 ~3.2
Solubility (LogS) -3.9 -4.5 -4.1
Insights:
  • The target compound’s lower molecular weight and moderate lipophilicity align with Lipinski’s rule-of-five, suggesting favorable oral bioavailability compared to bulkier analogs like AMC3.

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine derivative and a thiophene moiety. Its molecular formula is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, with a molecular weight of 306.4 g/mol. The unique substitution patterns of the methoxy and methyl groups on the pyridine ring contribute to its biological properties.

PropertyValue
Molecular Formula C₁₅H₁₈N₂O₃S
Molecular Weight 306.4 g/mol
CAS Number 1903052-69-6

Research indicates that this compound acts primarily as an inhibitor of histone methyltransferase EZH2 . EZH2 plays a critical role in gene silencing through the methylation of histone proteins. By inhibiting this enzyme, the compound may reverse epigenetic silencing of tumor suppressor genes, thereby promoting apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various tumor cell lines. For example, the compound has been tested against A549 (lung cancer) and C6 (glioma) cell lines using assays such as MTT and caspase-3 activation assays, which are indicative of apoptotic pathways .

Case Study: EZH2 Inhibition

A study focusing on the inhibition of EZH2 revealed that this compound binds competitively to the active site of EZH2, preventing its catalytic activity. This interaction has been shown to lead to the re-expression of silenced tumor suppressor genes, thus enhancing the therapeutic potential of this compound in oncology.

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

  • Histone Methyltransferase Inhibition : The compound effectively inhibits EZH2, leading to reactivation of tumor suppressor genes.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through activation of caspase pathways.
  • Potential for Drug Development : Given its unique structure and mechanism, it serves as a promising lead for developing new anticancer therapies.

Future Directions

Further research is warranted to explore the full range of biological activities and potential off-target effects of this compound. Investigating its pharmacokinetics and toxicity profiles will be essential for advancing this compound into clinical trials.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis is typically employed, involving:
  • Substitution reactions under alkaline conditions to introduce the pyridinone ring (e.g., using 4-methoxy-6-methyl-2-pyridone derivatives as precursors) .
  • Condensation reactions with thiophene-containing acetamide intermediates, often catalyzed by ammonium acetate or acidic/basic conditions to promote nucleophilic attack .
  • Optimization of reducing agents (e.g., iron powder in acidic media) for intermediate steps to avoid over-reduction .
    Yield improvements are achieved by controlling temperature (60–80°C for substitution; 25–40°C for condensation) and stoichiometric ratios (1:1.2 for amine:carbonyl components) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Focus on the pyridinone ring protons (δ 6.0–7.0 ppm for deshielded protons) and thiophene signals (δ 7.2–7.5 ppm for β-thiophene protons). The acetamide NH typically appears at δ 8.0–8.5 ppm .
  • FTIR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for pyridinone, ~1650 cm⁻¹ for acetamide) and methoxy C-O vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives with modified thiophene or pyridinone substituents?

  • Methodological Answer :
  • Comparative analysis : Use reference spectra of structurally similar compounds (e.g., 2-(thiophen-2-yl)acetamide derivatives) to assign ambiguous peaks .
  • Computational modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and verify experimental assignments .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in acetamide groups) by acquiring spectra at 25°C and 50°C .

Q. What strategies optimize regioselectivity during thiophene substitution in related acetamide derivatives?

  • Methodological Answer :
  • Directed metalation : Use lithiation (e.g., LDA at −78°C) to functionalize thiophene at the 3-position, leveraging steric and electronic effects .
  • Protecting groups : Temporarily block reactive sites (e.g., acetylating the thiophene sulfur) to direct substitution to desired positions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-rich thiophene carbons .

Q. How can researchers design experiments to probe the electronic effects of the methoxy and methyl groups on the pyridinone ring’s reactivity?

  • Methodological Answer :
  • Hammett analysis : Synthesize analogs with varying substituents (e.g., -OCH3, -CH3, -NO2) and measure reaction rates (e.g., hydrolysis of the acetamide group) to quantify electronic contributions .
  • X-ray crystallography : Determine bond lengths and angles to correlate substituent effects with resonance stabilization of the pyridinone ring .
  • Electrochemical studies : Use cyclic voltammetry to assess redox potentials influenced by electron-donating groups (e.g., -OCH3 lowers oxidation potential) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

  • Methodological Answer :
  • Purity verification : Re-crystallize the compound using gradient solvents (e.g., ethanol/water) and re-measure thermal properties (DSC/TGA) .
  • Inter-lab calibration : Cross-validate instrumentation (e.g., NMR spectrometers) using certified reference materials (e.g., ethylbenzene for 1H NMR) .
  • Meta-analysis : Compare data from peer-reviewed journals (avoiding vendor-reported values) to identify consensus ranges .

Experimental Design Tables

Q. Table 1: Key Synthetic Parameters for Pyridinone-Thiophene Acetamide Derivatives

StepReagents/ConditionsYield RangeKey Spectral Validation
SubstitutionK2CO3, DMF, 70°C, 12h60–75%1H NMR (pyridinone H)
CondensationEDCI, DMAP, CH2Cl2, rt, 6h50–65%FTIR (C=O stretches)
PurificationColumn chromatography (SiO2, EtOAc/Hex)>95% purityHRMS ([M+H]+)

Q. Table 2: Common Contradictions in Spectral Data

Observed ContradictionResolution StrategyReference
Ambiguous thiophene proton assignments2D NMR (COSY, HSQC) and DFT modeling
Variable melting pointsRecrystallization with solvent optimization
Inconsistent carbonyl IR peaksBaseline correction and deconvolution analysis

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